molecular formula C27H24FN3O2 B4713190 1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine

1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine

Cat. No. B4713190
M. Wt: 441.5 g/mol
InChI Key: AOOBPGMQYNYYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine, also known as Compound X, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Scientific Research Applications

1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine X is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been found to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also acts as an antagonist at glutamate NMDA receptors.
Biochemical and Physiological Effects:
This compound X has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine X in lab experiments is its well-characterized pharmacological profile. It has been extensively studied and its mechanism of action is relatively well-understood. However, one limitation is that it is a synthetic compound and may not fully mimic the effects of endogenous neurotransmitters in the brain.

Future Directions

There are several future directions for research on 1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine X. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to increase BDNF expression, which may be beneficial in promoting neuronal growth and survival. Another area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, further research is needed to fully understand the mechanism of action of this compound X and its potential therapeutic applications.

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c28-23-13-11-20(12-14-23)25-19-24(29-33-25)27(32)31-17-15-30(16-18-31)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,26H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOBPGMQYNYYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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